
5-Cyclohexyl-2-methoxyaniline
Overview
Description
5-Cyclohexyl-2-methoxyaniline (5-CHMA) is an organic compound that is used in a variety of research applications, including synthesis, drug development, and biochemical and physiological studies. 5-CHMA is a member of the aniline family and is a colourless, odourless, and slightly volatile liquid that is soluble in water and most organic solvents. The compound is a versatile building block for many synthetic reactions, and its unique structure makes it useful for a variety of scientific studies.
Scientific Research Applications
Analytical Profiling in Psychoactive Substances
5-Cyclohexyl-2-methoxyaniline has been characterized in the context of analytical profiling for psychoactive substances. Studies have included its identification and quantification in biological matrices like blood, urine, and vitreous humor, using techniques such as liquid chromatography and mass spectrometry. This is crucial for forensic and toxicological analysis of new psychoactive substances on the market (De Paoli et al., 2013).
Synthesis and Bioactivity
This compound plays a role in the synthesis of various compounds with biological activities. It has been used in preparing kinase inhibitors, including VEGFR2 inhibitors, and other pharmacologically significant molecules. This showcases its versatility in medicinal chemistry and drug development (Johnson et al., 2022).
HIV Research
In the field of HIV research, derivatives of this compound have been synthesized as potential inhibitors of the virus. Although initial tests showed no activity against HIV, the continued exploration of such compounds demonstrates the ongoing search for effective HIV treatments and the potential role of this compound in this quest (Rosenquist Å et al., 1996).
Polymer Science
In polymer science, this compound has been studied for its effects on the conformational changes in sulfonated polyaniline. Understanding these changes is important for applications in conducting polymers and materials science (Strounina et al., 2003).
Synthetic Chemistry
The compound also finds application in synthetic chemistry, being used in the synthesis of novel cyclic dipeptidyl ureas and other derivatives. These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science (Sañudo et al., 2006).
Pharmacological Fragment Research
This compound is a key fragment in the structure of several compounds with diverse biological activities, such as antitumor properties. It's a precursor for protein-kinase inhibitors and enzyme modulators, highlighting its significance in pharmacological research (Murár et al., 2013).
Marine Biology
In marine biology, derivatives of this compound have been isolated from mangrove endophytic fungi and shown to possess significant bioactivities. This indicates the potential for new drug discoveries from marine sources (Wang et al., 2015).
Electrochemical Studies
The electrochemical properties of this compound have been investigated, particularly in the synthesis of polymers like poly(2-methoxyaniline-5-sulfonic acid). Such studies are relevant for developing new materials with specific electrical properties (Guo et al., 2000).
Fluorescent Tagging in Cellular Studies
Fluorescent derivatives of compounds related to this compound have been synthesized for use in cellular localization studies, particularly in the context of pancreatic tumor cells. This application is vital for understanding the behavior of certain drugs at the cellular level (Abate et al., 2011).
properties
IUPAC Name |
5-cyclohexyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZLEYNQKVVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374115 | |
| Record name | 5-cyclohexyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206559-52-6 | |
| Record name | 5-Cyclohexyl-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyclohexyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-52-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)


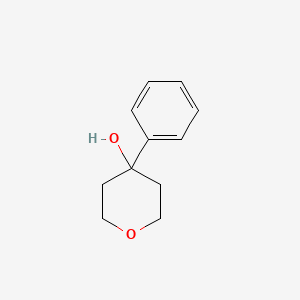

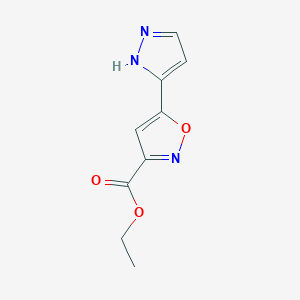
![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)
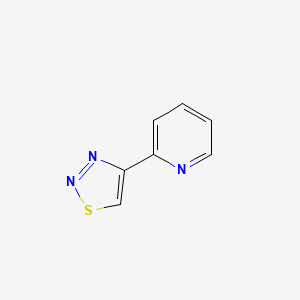
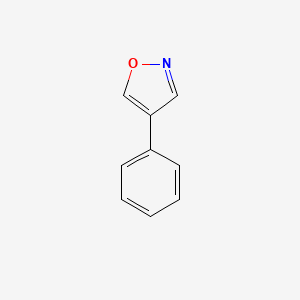

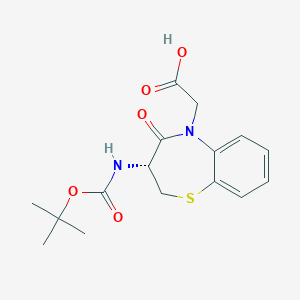

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)